2-(4-Acetylbenzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-Acetylbenzamido)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an acetylbenzamido group at the 2-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 2-(4-Acetylbenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Preparation Methods
The synthesis of 2-(4-Acetylbenzamido)thiophene-3-carboxamide typically involves the condensation of 4-acetylbenzoic acid with thiophene-3-carboxamide under specific reaction conditions. The reaction may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
2-(4-Acetylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2-(4-Acetylbenzamido)thiophene-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
2-(4-Acetylbenzamido)thiophene-3-carboxamide can be compared with other similar compounds, such as:
2-Aminothiophene-3-carboxamide: This compound has a similar thiophene core but with an amino group instead of an acetylbenzamido group.
4-Acetylbenzoic acid: This precursor compound lacks the thiophene ring but shares the acetylbenzamido moiety.
Thiophene-3-carboxamide: This compound has the thiophene ring and carboxamide group but lacks the acetylbenzamido substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-acetylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8(17)9-2-4-10(5-3-9)13(19)16-14-11(12(15)18)6-7-20-14/h2-7H,1H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQBNOVQXCNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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